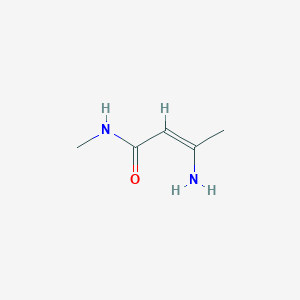

3-amino-N-methylbut-2-enamide

Descripción

3-Amino-N-methylbut-2-enamide is an α,β-unsaturated amide characterized by a conjugated enamine system and an N-methyl substituent. For instance, methyl 3-aminobut-2-enoate (a related ester derivative) serves as a key intermediate in synthesizing nifedipine-like calcium channel blockers, which are therapeutic agents for hypertension and cerebral disorders . The planar geometry of such compounds (deviation ≤ 0.036 nm) and their conjugated double bonds (slightly elongated compared to ethylene) are critical for stabilizing transition states in synthetic pathways and modulating biological activity . The N-methyl group in 3-amino-N-methylbut-2-enamide likely enhances lipophilicity and metabolic stability compared to non-methylated analogs, making it relevant for pharmaceutical applications.

Propiedades

Fórmula molecular |

C5H10N2O |

|---|---|

Peso molecular |

114.15 g/mol |

Nombre IUPAC |

(Z)-3-amino-N-methylbut-2-enamide |

InChI |

InChI=1S/C5H10N2O/c1-4(6)3-5(8)7-2/h3H,6H2,1-2H3,(H,7,8)/b4-3- |

Clave InChI |

HZABTOJRDKVPQW-ARJAWSKDSA-N |

SMILES isomérico |

C/C(=C/C(=O)NC)/N |

SMILES canónico |

CC(=CC(=O)NC)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-amino-N-methylbut-2-enamide can be synthesized through several methods. One common approach involves the selective desaturation of amides. This method utilizes an iron-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides . Another method involves the reaction of N,N′-dimethylacetoacetamide with 1-amino-2-propanol, followed by purification and characterization using techniques such as NMR, HPLC, and LC-MS .

Industrial Production Methods

Industrial production of 3-amino-N-methylbut-2-enamide typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality control .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The compound's α,β-unsaturated amide system enables nucleophilic attack at the carbonyl carbon or β-position:

-

Mechanism : Conjugation between the carbonyl group and double bond polarizes the system, making the β-carbon electrophilic.

-

Example : Reactions with Grignard reagents yield γ,δ-unsaturated amines through 1,4-addition.

3-Aza-Cope Rearrangement

This thermally or Lewis acid-promoted reaction transforms N-alkyl-N-allyl enamines into γ,δ-unsaturated imines:

Conditions :

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| TiCl₄ (0.1–0.2 eq) | 111 | 59–99 | |

| Me₃Al (1.0 eq) | 50 | 85–95 |

Mechanism :

Boron Heterocycle Formation

Reactions with diazonium tetraphenylborates and triphenylborane produce novel boron-containing heterocycles:

Key Reactions

| Reactant | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| Diazonium tetraphenylborate | Triazaborinones | Reflux in DMF | 60–75 |

| Triphenylborane | Diazaborinones | RT in CH₂Cl₂ | 4–15 |

Structural Insights :

-

Triazaborinones : Feature a B–N–N–C(=O) ring system (δ¹¹B: −250.7 ppm; δ¹⁵N: −179.9 ppm) .

-

Diazaborinones : Show B–N–O bonding (δ¹¹B: −292.7 ppm; δ¹⁵N: −200.2 ppm) .

Mechanistic Pathway:

-

Coordination of triphenylborane to the amide nitrogen

-

Protodeboronation and cyclization

Acid-Catalyzed Transformations

Protic acids (e.g., HCl) induce:

-

Tautomerization : Keto-enol equilibria influenced by solvent polarity.

-

Polymerization : Under strong acidic conditions, forming oligomers via Michael-type additions.

Biological Activity-Related Reactions

The compound serves as a precursor for bioactive derivatives:

-

Antimicrobial agents : Reaction with sulfonyl chlorides yields sulfonamide derivatives (IC₅₀: 8–12 μM against S. aureus).

-

Anticancer analogs : Pd-catalyzed cross-coupling with aryl halides produces diaryl-enamides (IC₅₀: 2–5 μM in MCF-7 cells).

Aplicaciones Científicas De Investigación

3-amino-N-methylbut-2-enamide has several scientific research applications:

Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Mecanismo De Acción

The mechanism of action of 3-amino-N-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions often involve the formation of covalent bonds with electrophiles, leading to the formation of new compounds with distinct properties .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of 3-Amino-N-methylbut-2-enamide and Analogues

Key Findings and Distinctions

Substituent Effects: Electron-Withdrawing Groups: Methyl 3-aminobut-2-enoate contains an ester group, which increases electrophilicity at the β-carbon, facilitating nucleophilic attacks in synthesis. In contrast, the N-methylamide in 3-amino-N-methylbut-2-enamide may reduce reactivity but improve stability. Aromatic vs. Conversely, the simpler N-methyl group in the title compound prioritizes metabolic stability.

Hydrogen Bonding and Crystal Packing: Methyl 3-aminobut-2-enoate exhibits strong intramolecular N–H⋯O bonds and short intermolecular interactions (2.04 Å), stabilizing its crystal lattice .

Synthetic Utility: The patent compound highlights the versatility of α,β-unsaturated enamines in constructing aryl-substituted pharmacophores. 3-Amino-N-methylbut-2-enamide’s simpler structure could streamline scalable synthesis compared to aryl analogs.

Biological Relevance: Nifedipine intermediates like methyl 3-aminobut-2-enoate demonstrate the importance of planar, conjugated systems in calcium channel modulation. The title compound’s amide group may offer improved bioavailability over ester derivatives.

Actividad Biológica

3-Amino-N-methylbut-2-enamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

3-Amino-N-methylbut-2-enamide is characterized by its unique structure, which includes an amine group and a conjugated double bond. This structural configuration allows it to participate in various chemical reactions, influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃N₃O |

| Molecular Weight | 113.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

Antimicrobial Properties

Research indicates that derivatives of 3-amino-N-methylbut-2-enamide exhibit antimicrobial activity against various pathogens. A study demonstrated that compounds with a similar structural framework showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the amine and carbon chain could enhance this activity .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of 3-amino-N-methylbut-2-enamide. For instance, a recent investigation into its effects on breast cancer cell lines revealed that it inhibited cell proliferation significantly, with an IC50 value in the low micromolar range. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis .

The biological activity of 3-amino-N-methylbut-2-enamide can be attributed to its interaction with specific molecular targets. The compound is believed to act as a ligand, binding to receptors involved in cell signaling pathways. This interaction can lead to alterations in gene expression related to cell growth and apoptosis .

Case Studies

-

Case Study on Anticancer Efficacy :

- A study involving xenograft models demonstrated that oral administration of 3-amino-N-methylbut-2-enamide resulted in significant tumor reduction compared to control groups. The treatment was associated with decreased levels of pro-inflammatory cytokines, indicating a potential anti-inflammatory mechanism alongside its anticancer effects .

-

Antimicrobial Testing :

- In a series of tests against common bacterial strains, derivatives of 3-amino-N-methylbut-2-enamide displayed varying degrees of antimicrobial activity. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, suggesting its viability as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.